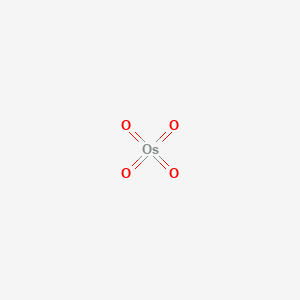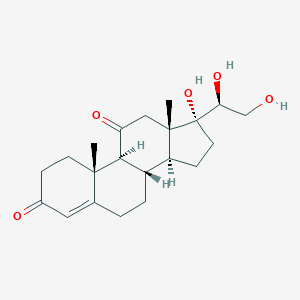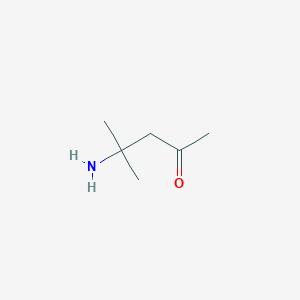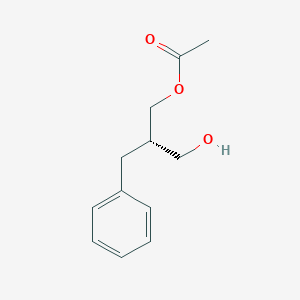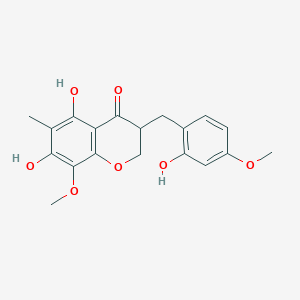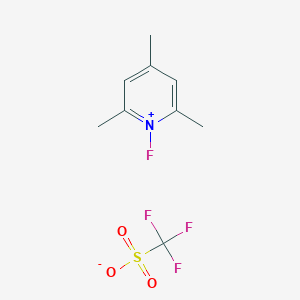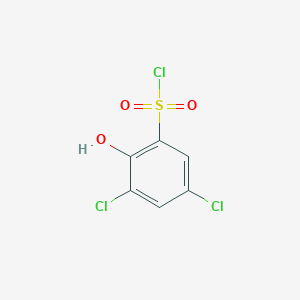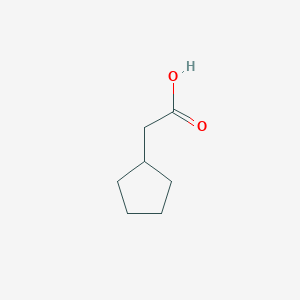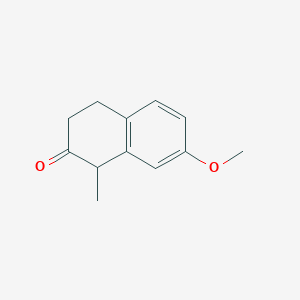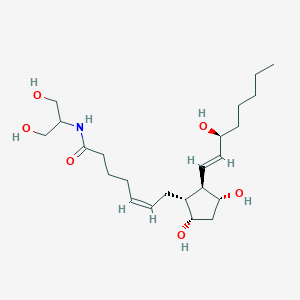
2',7'-二氯荧光素
描述
2’,7’-Dichlorofluorescein is an organic dye belonging to the fluorescein family, characterized by the substitution of chlorine atoms at the 2 and 7 positions. It is widely used as an oxidation-sensitive fluorescent probe, making it valuable in various scientific and industrial applications .
科学研究应用
2’,7’-Dichlorofluorescein has a wide range of applications in scientific research:
作用机制
Target of Action
2’,7’-Dichlorofluorescein (DCF) is primarily used as a probe for the detection of reactive oxygen species (ROS) and nitric oxide (NO) within cells . The primary targets of DCF are therefore ROS and NO, which play crucial roles in various cellular processes, including cell signaling, immune response, and apoptosis .
Mode of Action
DCF is a cell-permeable non-fluorescent probe that can easily cross cell membranes . Once inside the cell, it undergoes de-esterification by intracellular esterases . Upon oxidation, typically by ROS or NO, DCF is converted into a highly fluorescent compound, 2’,7’-dichlorofluorescein . This fluorescence can be detected and quantified, providing a measure of the level of ROS and NO within the cell .
Biochemical Pathways
DCF primarily interacts with the oxidative stress pathways within the cell . Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the cell to counteract or detoxify their harmful effects through neutralization by antioxidants . DCF, as a probe, is oxidized by ROS, and this oxidation is a key step in the pathways that lead to the generation of the fluorescent compound that can be detected .
Pharmacokinetics
Given its use as a cell-permeable probe, it can be inferred that it has good bioavailability, as it can cross cell membranes and enter cells . Once inside the cell, it is metabolized (de-esterified) by intracellular esterases .
Result of Action
The primary result of DCF action is the generation of a fluorescent signal that corresponds to the level of ROS and NO within the cell . This allows for the quantification of these species and provides a measure of oxidative stress within the cell . Therefore, DCF is a valuable tool in research areas such as toxicology, pharmacology, and cell biology, where understanding the role of ROS and NO is of importance .
Action Environment
The action of DCF can be influenced by various environmental factors. For instance, the presence of other reactive species or antioxidants in the cell can impact the level of ROS and NO, and thus the fluorescence signal generated by DCF . Furthermore, factors such as pH and temperature could potentially affect the stability and efficacy of DCF . .
生化分析
Biochemical Properties
2’,7’-Dichlorofluorescein interacts with various enzymes, proteins, and other biomolecules. It is predominantly used to detect reactive oxygen species (ROS) intermediates and quantify the overall oxidative stress in cells . The non-fluorescent 2’,7’-Dichlorofluorescein diacetate (DCFH-DA) crosses the plasma membrane and is deacetylated by cytosolic esterases to 2’,7’-dichlorodihydrofluorescein (DCFH2). The non-fluorescent DCFH2 is subsequently oxidized by reactive transients to form the fluorescent 2’,7’-dichlorofluorescein .
Cellular Effects
2’,7’-Dichlorofluorescein has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is used to measure ROS formation in cells, which is a key component of the cell’s response to oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 2’,7’-Dichlorofluorescein involves its transformation within the cell. It is de-esterified intracellularly and turns to highly fluorescent 2’,7’-dichlorofluorescein upon oxidation . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of 2’,7’-Dichlorofluorescein change over time in laboratory settings. It has been observed that the internal signal for H2O2 develops more rapidly than the external apoplastic signal . Furthermore, the stability of 2’,7’-Dichlorofluorescein in cell culture medium relies on medium composition .
Transport and Distribution
2’,7’-Dichlorofluorescein is transported and distributed within cells and tissues. It is known that the non-fluorescent 2’,7’-Dichlorofluorescein diacetate (DCFH-DA) crosses the plasma membrane and is deacetylated by cytosolic esterases to 2’,7’-dichlorodihydrofluorescein (DCFH2)
Subcellular Localization
It is known that major accumulation of the compound, after being transformed into its fluorescent form, is detected in endomembrane, cytoplasmic, and nuclear compartments
准备方法
Synthetic Routes and Reaction Conditions: 2’,7’-Dichlorofluorescein can be synthesized through the chlorination of fluorescein. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 7 positions .
Industrial Production Methods: Industrial production of 2’,7’-Dichlorofluorescein involves large-scale chlorination processes, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through recrystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions: 2’,7’-Dichlorofluorescein undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to its non-fluorescent form under reducing conditions.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxyl radicals, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2’,7’-Dichlorofluorescein (fluorescent form).
Reduction: Non-fluorescent form of 2’,7’-Dichlorofluorescein.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Fluorescein: The parent compound, lacking chlorine substitutions.
2’,7’-Dichlorodihydrofluorescein diacetate: A cell-permeable derivative used for detecting intracellular reactive oxygen species.
Dihydrofluorescein: Another derivative used for similar applications but with different sensitivity and specificity.
Uniqueness: 2’,7’-Dichlorofluorescein is unique due to its high sensitivity to oxidation and its ability to provide quantitative measurements of reactive oxygen species. Its chlorinated structure enhances its stability and fluorescence properties compared to non-chlorinated analogs .
属性
IUPAC Name |
2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNKZQNIXUFLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058798 | |
| Record name | 2′,7′-Dichlorofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 2',7'-Dichlorofluorescein | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13887 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
76-54-0 | |
| Record name | 2′,7′-Dichlorofluorescein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',7'-Dichlorofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',7'-dichloro-3',6'-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2′,7′-Dichlorofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',7'-DICHLOROFLUORESCEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56NQM5UZT1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2',7'-Dichlorofluorescein diacetate (DCFH-DA) is a non-fluorescent compound that readily penetrates cells. Once inside, cellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-Dichlorofluorescein (DCFH) within the cell. ROS, particularly hydrogen peroxide (H2O2), oxidize DCFH to DCF, which emits green fluorescence detectable by various methods like flow cytometry and fluorescence microscopy. [, , , , , , ]
ANone: While widely used, DCFH-DA has limitations. It's not specific to H2O2 and can be oxidized by other ROS and reactive nitrogen species. Additionally, the assay's sensitivity can be influenced by factors like probe concentration, cell type, and exposure time. [, , ]
ANone: Yes, some antioxidants, like Trolox (a vitamin E analog), can directly oxidize 2',7'-Dichlorofluorescein even at physiological pH, leading to potential overestimation of ROS levels. Other antioxidants may interact with the assay differently, necessitating careful experimental design and interpretation of results. []
ANone: The molecular formula of 2',7'-Dichlorofluorescein is C20H10Cl2O5, and its molecular weight is 401.2 g/mol.
ANone: While the provided research doesn't extensively cover DCF's stability in various solvents, it does highlight its use in different biological buffers and media. [, , , ] Researchers should perform appropriate stability tests for their specific applications.
ANone: The research papers provided focus on DCF's application as a fluorescent probe and don't indicate any intrinsic catalytic properties.
ANone: One study investigates the coherent control of two-photon fluorescence (TPF) of 2',7'-Dichlorofluorescein using shaped femtosecond pulses. [] This demonstrates the potential for using computational methods to investigate DCF's photophysical properties.
ANone: The provided research primarily focuses on utilizing DCF and DCFH-DA as tools to investigate biological processes, particularly oxidative stress. The studies do not provide information on the above-mentioned aspects related to DCF's pharmaceutical development, regulatory compliance, or other applications.
ANone: While the provided research doesn't offer a historical overview, DCF's application as a fluorescent probe for ROS detection has become increasingly popular in various research areas, including cell biology, toxicology, and drug discovery. [1-25]
ANone: The provided research demonstrates the application of DCF in diverse fields like:
- Cell Biology: Understanding the role of oxidative stress in cell signaling and apoptosis. [, , , , , ]
- Toxicology: Assessing the neurotoxic effects of heavy metals like methylmercury and trimethyltin. []
- Immunology: Investigating the impact of oxidative stress on immune cell function and inflammation. [, , , ]
- Plant Biology: Studying the role of ROS in plant development and stress response. []
- Drug Discovery: Evaluating the efficacy of antioxidant compounds and exploring potential therapeutic targets. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


